molecular formula C8H3BrClFN2 B1447221 8-Bromo-4-chloro-5-fluoroquinazoline CAS No. 1351499-20-1

8-Bromo-4-chloro-5-fluoroquinazoline

Cat. No. B1447221
M. Wt: 261.48 g/mol
InChI Key: LDFGGFMDBYBJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-chloro-5-fluoroquinazoline is an organic compound that is used in scientific research as a reagent and catalyst in a variety of organic synthesis reactions. It is an important building block in the development of new pharmaceuticals and other compounds. This compound has been studied extensively in the lab and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Chemistry and Synthesis of Quinazoline Derivatives

Quinazoline derivatives, including those modified with halogens like bromo, chloro, and fluoro groups, are of significant interest due to their diverse biological activities. These compounds serve as a foundation for developing novel pharmacologically potent agents targeting various therapeutic areas, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral applications, as well as for the treatment of neurodegenerative disorders. The chemical modification of quinazoline scaffolds, such as 8-Bromo-4-chloro-5-fluoroquinazoline, is a key research area aimed at enhancing their drug-like properties and biological efficacy (Gupta, Luxami, & Paul, 2021).

Biological Activities and Applications

  • Antimicrobial and Antifungal Properties : Research into quinazoline derivatives has highlighted their potential as antimicrobial and antifungal agents. Compounds with halogen substitutions have shown potent activity, indicating their utility in developing treatments for bacterial and fungal infections. Such findings underscore the importance of exploring the biological activities of halogenated quinazolines, including the 8-Bromo-4-chloro-5-fluoroquinazoline, for potential antimicrobial applications (Pankaj, Vikas, Minu, & Abhishek, 2015).

  • Cancer Research : The interest in quinazoline derivatives extends to cancer research, where their anti-proliferative effects are explored. The synthesis and modification of these compounds aim to develop targeted therapies for various cancers, highlighting the potential role of 8-Bromo-4-chloro-5-fluoroquinazoline in oncological studies (Abbruzzese & Levin, 1989).

  • Sensor Development for Metal Ions : The development of sensors for metal ions is another application area. Quinazoline derivatives are used in designing fluorescent probes for zinc ion determination, indicating potential uses of halogenated quinazolines in environmental and biological monitoring applications. This research area could include the development of sensors based on the specific interactions of 8-Bromo-4-chloro-5-fluoroquinazoline with metal ions, leveraging its unique structural features for selective detection (Mohamad, Zakaria, Daud, Tan, Ta, Heng, & Hassan, 2021).

Safety And Hazards

8-Bromo-4-chloro-5-fluoroquinazoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-bromo-4-chloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFGGFMDBYBJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-5-fluoroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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